

Filgotinib-d4 (CAS: 2041095-50-3): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Filgotinib-d4	
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This technical guide provides an in-depth overview of **Filgotinib-d4**, the deuterated internal standard for the selective JAK1 inhibitor, Filgotinib. Designed for researchers, scientists, and drug development professionals, this document details its physicochemical properties, mechanism of action, synthesis, and analytical applications.

Physicochemical Properties and Identification

Filgotinib-d4 is a stable, isotopically labeled form of Filgotinib, primarily utilized as an internal standard in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of four deuterium atoms provides a distinct mass difference, facilitating precise quantification of the parent compound in complex biological matrices.



Property	Value	Reference
CAS Number	2041095-50-3	N/A
Chemical Formula	C21H19D4N5O3S	N/A
Molecular Weight	429.53 g/mol	N/A
Synonyms	GLPG0634-d4, N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl] [1][2][3]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide	N/A
Purity	≥99% deuterated forms (d1-d4)	N/A
Appearance	Solid	N/A

Mechanism of Action: Selective JAK1 Inhibition

Filgotinib is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[4] The Janus kinase family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[5] These kinases are integral to the JAK-STAT signaling pathway, which transduces extracellular signals from cytokines and growth factors into the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis.

Filgotinib's therapeutic efficacy stems from its preferential inhibition of JAK1. This selectivity is thought to provide a favorable safety profile compared to less selective pan-JAK inhibitors, as JAK2 is crucial for erythropoiesis and thrombopoiesis, and JAK3 is involved in lymphocyte development and function. By inhibiting JAK1, Filgotinib effectively blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the expression of inflammatory mediators.



Target	IC50 (nM)	Reference
JAK1	10	[6][7]
JAK2	28	[6][7]
JAK3	810	[6][7]
TYK2	116	[6][7]

JAK-STAT Signaling Pathway

The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, the STATs are phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene expression. Filgotinib's inhibition of JAK1 disrupts this cascade.



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Caption: The JAK-STAT signaling pathway and the inhibitory action of Filgotinib.

Experimental Protocols Synthesis of Filgotinib

While a specific protocol for the synthesis of **Filgotinib-d4** is not publicly detailed, it is presumed to follow a similar route to that of Filgotinib, utilizing a deuterated starting material. A common method for synthesizing Filgotinib involves the following key steps:



- Condensation and Cyclization: 2-aminopyridine undergoes condensation with ethoxycarbonyl isothiocyanate to form a thiourea intermediate. This intermediate is then cyclized with hydroxylamine hydrochloride to yield the pyridyl aminotriazole core structure.
- Amidation: The aminotriazole is acylated with cyclopropanecarbonyl chloride to form the cyclopropyl amide moiety.[8][9]
- Suzuki Coupling: The resulting intermediate is coupled with a boronic acid derivative containing the thiomorpholine dioxide side chain via a Suzuki coupling reaction to yield Filgotinib.[8]

For the synthesis of **Filgotinib-d4**, it is hypothesized that deuterated cyclopropanecarbonyl chloride (cyclopropane-2,2,3,3-d4-carbonyl chloride) would be used in the amidation step.

Quantification of Filgotinib in Biological Matrices using LC-MS/MS

Filgotinib-d4 serves as an ideal internal standard for the accurate quantification of Filgotinib in plasma samples. The following is a representative protocol based on published methods.[1][3] [10]

- 1. Sample Preparation (Protein Precipitation)
- To 50 μL of human plasma, add a known concentration of **Filgotinib-d4** as the internal standard.
- Add 150 µL of methanol to precipitate the plasma proteins.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Collect the supernatant for LC-MS/MS analysis.
- 2. Liquid Chromatography
- Column: A C18 reversed-phase column (e.g., Shim-pack Scepter C18-120) is commonly used.[10]



- Mobile Phase: A gradient elution with a mixture of water and methanol containing 0.1% formic acid is employed.[10]
- Flow Rate: A typical flow rate is 0.2 mL/min.[10]
- 3. Tandem Mass Spectrometry
- Ionization: Positive electrospray ionization (ESI+) is used.[10]
- Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific parent-to-daughter ion transitions for both Filgotinib and **Filgotinib-d4**.

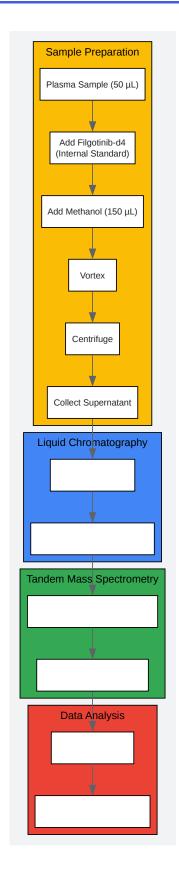
Filgotinib: m/z 426.3 → 291.3[1]

Filgotinib-d4: m/z 430.3 → 295.3 (projected)

Parameter	Setting	Reference
Chromatographic Column	Gemini C18	[1]
Mobile Phase	0.2% Formic acid in water : Acetonitrile (20:80, v/v)	[1]
Flow Rate	0.9 mL/min	[1]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[10]
MRM Transition (Filgotinib)	m/z 426.3 → 291.3	[1]
MRM Transition (Internal Standard - Tofacitinib)	m/z 313.2 → 149.2	[1]
Calibration Range	0.78 - 1924 ng/mL	[1]

Experimental Workflow for LC-MS/MS Quantification





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Caption: Workflow for the quantification of Filgotinib in plasma using **Filgotinib-d4** as an internal standard.

Pharmacokinetics of Filgotinib

Understanding the pharmacokinetic profile of Filgotinib is crucial for its development and clinical use. Filgotinib is rapidly absorbed after oral administration and is metabolized to an active primary metabolite, GS-829845.[4] This metabolite also exhibits a preferential JAK1 selectivity profile.[4]

Parameter	Filgotinib	GS-829845 (Metabolite)	Reference
Time to Peak Plasma Concentration (Tmax)	2-3 hours	~5 hours	N/A
Terminal Elimination Half-life	4.9 - 10.7 hours	19.6 - 27.3 hours	[4]
Plasma Protein Binding	< 60%	< 60%	[4]
Elimination	Primarily metabolized	> 80% eliminated in urine	[4]

Conclusion

Filgotinib-d4 is an indispensable tool for the accurate and precise quantification of Filgotinib in preclinical and clinical research. Its stable isotopic labeling ensures reliable results in bioanalytical assays, supporting the development and therapeutic monitoring of this selective JAK1 inhibitor. This guide provides a foundational understanding of **Filgotinib-d4**'s properties, mechanism of action, and application in analytical methodologies, serving as a valuable resource for the scientific community.

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